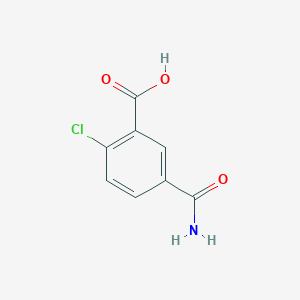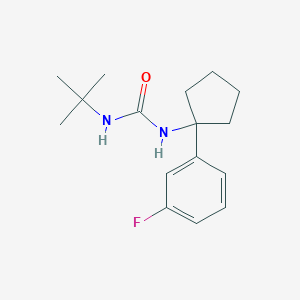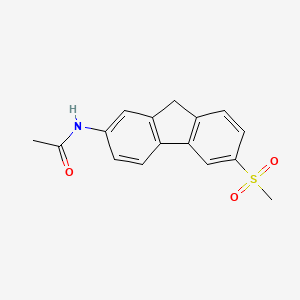
N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a fluorenyl group attached to an acetamide moiety, with a methylsulfonyl substituent at the 6-position of the fluorenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-methylsulfonylfluorene.
Acetylation: The 6-methylsulfonylfluorene is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions: N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the fluorenyl ring or the acetamide moiety.
Substitution: Electrophilic substitution reactions can occur at the fluorenyl ring, especially at positions ortho and para to the methylsulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Reduced fluorenyl or acetamide derivatives.
Substitution: Halogenated or nitrated fluorenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
N-(6-(Methylsulfonyl)-9H-fluoren-2-yl)acetamide can be compared with other fluorenyl derivatives and acetamide compounds:
Similar Compounds:
Uniqueness:
- The presence of the methylsulfonyl group at the 6-position of the fluorenyl ring imparts unique electronic and steric properties, distinguishing it from other fluorenyl derivatives.
- Its specific substitution pattern can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
22010-74-8 |
|---|---|
Molekularformel |
C16H15NO3S |
Molekulargewicht |
301.4 g/mol |
IUPAC-Name |
N-(6-methylsulfonyl-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C16H15NO3S/c1-10(18)17-13-4-6-15-12(8-13)7-11-3-5-14(9-16(11)15)21(2,19)20/h3-6,8-9H,7H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
MOSYXNHBDNAOLT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=CC(=C3)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


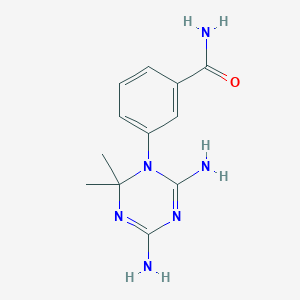
![1-[9-(9H-Fluoren-9-ylidene)-9H-fluoren-2-yl]ethan-1-one](/img/structure/B13126560.png)

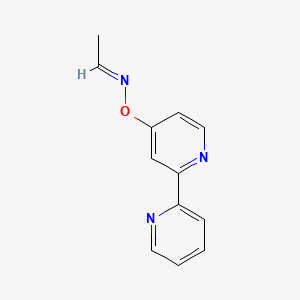
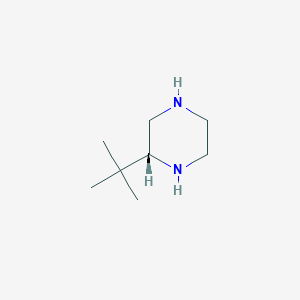

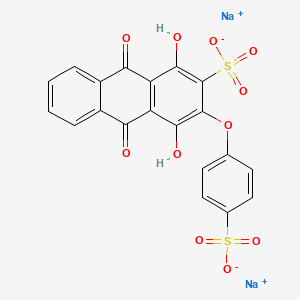
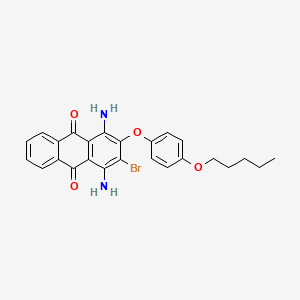
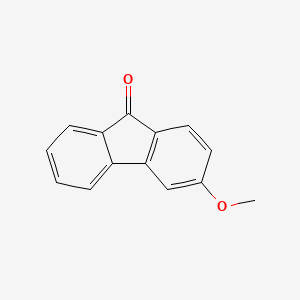
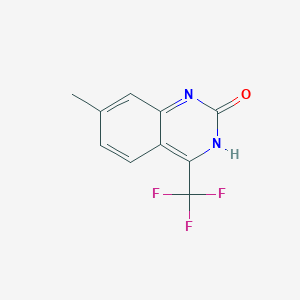
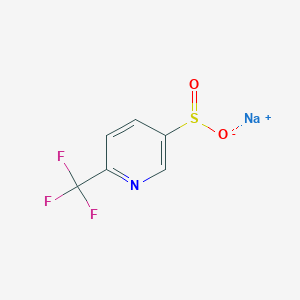
![7-Bromo-2-(methylthio)-3H-imidazo[4,5-b]pyridine](/img/structure/B13126618.png)
